Crystal Structure: 4-Azaindole vs. 7-Azaindole
The 7-azaindole-3-carbaldehyde isomer (1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) has been structurally characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic system with space group P21/c and unit cell parameters a = 3.83610 Å, b = 18.0442 Å, c = 9.9572 Å, β = 96.682°, V = 684.55 ų, Z = 4 [1]. In contrast, 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (4-azaindole-3-carbaldehyde) lacks a published crystal structure, which itself represents a differentiation point—the 7-isomer has been extensively crystallographically characterized, while the 4-isomer's solid-state geometry remains under-characterized. This structural divergence arises from the different nitrogen atom positioning: the 4-azaindole scaffold positions the pyridine nitrogen adjacent to the pyrrole ring fusion, whereas the 7-azaindole places it distal, resulting in distinct intermolecular hydrogen-bonding patterns and crystal packing forces .
| Evidence Dimension | Crystal structure unit cell parameters (solid-state geometry) |
|---|---|
| Target Compound Data | No published single-crystal X-ray structure available |
| Comparator Or Baseline | 7-Azaindole-3-carbaldehyde: monoclinic, P21/c, a=3.83610 Å, b=18.0442 Å, c=9.9572 Å, β=96.682°, V=684.55 ų, Z=4 |
| Quantified Difference | Structural characterization gap; 7-isomer crystallographically defined, 4-isomer not structurally solved |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The absence of a published crystal structure for the 4-isomer means procurement decisions must rely on vendor-provided characterization data rather than literature-precedented solid-state parameters, increasing the importance of supplier analytical documentation.
- [1] Morzyk-Ociepa B, et al. X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. Journal of Molecular Structure. 2017;1128:186-194. DOI: 10.1016/j.molstruc.2016.08.045. View Source
